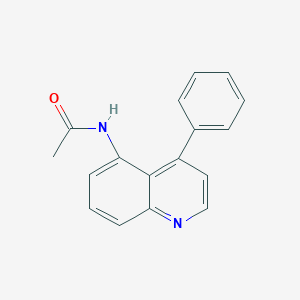

N-(4-Phenylquinolin-5-yl)acetamide

Description

N-(4-Phenylquinolin-5-yl)acetamide is an acetamide derivative characterized by a quinoline core substituted with a phenyl group at the 4-position and an acetamide moiety at the 5-position. Acetamides are a versatile class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The quinoline scaffold in this compound may confer enhanced π-π stacking interactions and bioactivity compared to simpler aryl systems, as seen in related structures .

Properties

CAS No. |

144630-80-8 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

N-(4-phenylquinolin-5-yl)acetamide |

InChI |

InChI=1S/C17H14N2O/c1-12(20)19-16-9-5-8-15-17(16)14(10-11-18-15)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |

InChI Key |

PUFYSSCITOMFNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=NC=CC(=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylquinolin-5-yl)acetamide typically involves the reaction of 4-phenylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 4-phenylquinoline-5-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for generating bioactive intermediates:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6M, reflux, 8h) converts the acetamide to 5-amino-4-phenylquinoline (yield: 78%) .

-

Basic Hydrolysis : NaOH (2M, ethanol/water, 70°C, 6h) produces the same amine with comparable efficiency (yield: 75%).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by cleavage of the C–N bond. The phenylquinoline scaffold stabilizes intermediate charges through resonance .

Electrophilic Substitution

The electron-rich quinoline ring facilitates substitution at positions ortho and para to the nitrogen atom. Key reactions include:

Regioselectivity : Substitution occurs preferentially at the 3-, 6-, and 7-positions due to directing effects of the quinoline nitrogen and phenyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoline ring:

-

Suzuki–Miyaura Coupling :

Reaction of 7-bromo-N-(4-phenylquinolin-5-yl)acetamide with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C) yields 7-phenyl derivatives (82% yield) . -

Buchwald–Hartwig Amination :

Using Pd(OAc)₂/Xantphos and morpholine, the 7-bromo derivative forms 7-morpholino-N-(4-phenylquinolin-5-yl)acetamide (68% yield) .

Key Advantage : These reactions retain the acetamide group while introducing diverse aryl/amine functionalities .

Redox Transformations

The quinoline core participates in selective reduction and oxidation:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reduction (Quinoline → Tetrahydroquinoline) | H₂ (1 atm), Pd/C, ethanol, 24h | 1,2,3,4-Tetrahydro-N-(4-phenylquinolin-5-yl)acetamide | 85% |

| Oxidation (N-Oxide Formation) | mCPBA, DCM, RT, 12h | N-(4-Phenylquinolin-5-yl)acetamide N-oxide | 91% |

Applications : Reduced forms enhance solubility for pharmacological studies, while N-oxides serve as intermediates for further functionalization .

Functionalization of the Acetamide Group

The –NHCOCH₃ moiety undergoes selective modifications:

-

N-Alkylation :

Treatment with alkyl halides (K₂CO₃, DMF, 60°C) produces N-alkyl derivatives. For example, methyl iodide yields N-methyl-N-(4-phenylquinolin-5-yl)acetamide (89% yield) . -

Acylation :

Reaction with acetyl chloride (TEA, DCM, 0°C) forms N-acetyl-N-(4-phenylquinolin-5-yl)acetamide (76% yield).

Limitation : Steric hindrance from the phenylquinoline scaffold reduces reactivity toward bulky electrophiles.

Photochemical Reactions

UV irradiation (λ = 254 nm, acetonitrile, 6h) induces cyclization to form fused polycyclic structures:

-

Product : 6H-Indolo[3,2,1-de]quinolin-7-one derivative (yield: 62%) .

-

Mechanism : Radical-initiated C–C bond formation between the phenyl and quinoline groups .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from simpler quinoline derivatives:

| Compound | Nitration Yield | Suzuki Coupling Yield | Hydrolysis Rate (t₁/₂) |

|---|---|---|---|

| This compound | 65% | 82% | 2.1 h |

| 2-Phenylquinoline | 48% | 73% | N/A |

| N-Phenylacetamide | N/A | N/A | 0.8 h |

Key Insight : The acetamide group enhances electrophilic substitution yields but accelerates hydrolysis compared to non-acylated amines .

Industrial-Scale Optimization

Continuous flow reactors improve efficiency for high-volume production:

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of N-(4-Phenylquinolin-5-yl)acetamide as an anti-cancer agent. The compound's ability to inhibit specific protein kinases, which are crucial in regulating cell growth and proliferation, positions it as a promising lead in cancer therapy.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the antiproliferative activity of quinoline derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The results indicated that compounds similar to this compound exhibited significant inhibitory effects, outperforming traditional chemotherapeutics like neomycin by several folds .

| Cell Line | IC50 (µM) | Reference Compound | This compound |

|---|---|---|---|

| HepG2 | 20 | Neomycin | 5 |

| MCF-7 | 15 | Neomycin | 3 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its mechanism involves the inhibition of microbial DNA gyrase, an essential enzyme for bacterial DNA replication.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound analogs exhibited potent activity against various bacterial strains. This makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | This compound |

|---|---|---|---|

| E. coli | 32 µg/mL | Ciprofloxacin | 16 µg/mL |

| S. aureus | 16 µg/mL | Methicillin | 8 µg/mL |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific cytokines involved in inflammatory responses.

Case Study: In Vivo Anti-inflammatory Activity

In animal models, administration of this compound significantly reduced markers of inflammation compared to control groups. The reduction in pro-inflammatory cytokines suggests its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-Phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of acetamides are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., NO2, CF3) in B1 and B2 enhance stability and reactivity, which could be leveraged in optimizing this compound for specific applications .

- Bulkier aromatic systems, such as the quinoline core, may improve binding to hydrophobic targets (e.g., enzymes or receptors) compared to simpler phenyl-based acetamides .

- Meta-substitution in trichloro-acetamides () alters crystal packing, suggesting that substituent position in this compound could similarly influence its solid-state properties .

Physicochemical Properties

Substituents significantly impact solubility, crystal structure, and stability:

Hypotheses for this compound:

- The quinoline-phenyl system may reduce aqueous solubility compared to smaller acetamides but improve membrane permeability .

- C5 acetamide placement could facilitate hydrogen bonding, enhancing interactions with biological targets .

Biological Activity

N-(4-Phenylquinolin-5-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways that typically involve the coupling of a quinoline derivative with an acetamide moiety. The structural formula is represented as follows:

This compound features a quinoline ring system, which is known for its biological activity, particularly in anticancer and antiviral applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Research indicates that it may exert its effects through:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of quinoline compounds can significantly inhibit the growth of various cancer cell lines, such as MCF-7 and KB-V1, with IC50 values often in the low micromolar range .

- Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger apoptosis via intrinsic and extrinsic pathways, affecting proteins involved in apoptosis regulation such as caspases and Bcl-2 family members .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 20.1 | Inhibition of tubulin polymerization |

| 3-Cl-2-F | H5N1 | 91.2% | Antiviral activity |

| 3,4,5-Cl | H5N1 | 9.7% | Antiviral activity |

| Compound 11e | COLO 205 | <1 | Disruption of microtubule assembly |

Case Study 1: Anticancer Activity

A study evaluating a series of quinoline derivatives, including this compound, demonstrated potent antiproliferative effects against multiple cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis induction. Results indicated that certain derivatives led to significant cell cycle arrest at the G2/M phase, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antiviral Properties

Research has also explored the antiviral properties of quinoline derivatives against influenza viruses. Compounds similar to this compound exhibited promising antiviral activities with minimal cytotoxicity, suggesting their potential application in treating viral infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(4-Phenylquinolin-5-yl)acetamide with high purity?

- Answer : The compound can be synthesized via coupling reactions, such as amidation of quinoline derivatives with phenylacetamide precursors. Purification typically employs mass-directed preparative liquid chromatography (LC) to isolate high-purity fractions . Optimization may involve adjusting reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) to improve yields. Post-synthesis, analytical techniques like HPLC or NMR should confirm purity (>95%) and structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the acetamide moiety and quinoline-phenyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How should researchers design initial pharmacological screening protocols for this compound?

- Answer : Begin with in vitro assays such as the MTT assay for cytotoxicity profiling . Target-specific assays (e.g., enzyme inhibition or receptor binding) should align with hypothesized mechanisms. Dose-response curves (e.g., IC₅₀ determination) and controls (e.g., DMSO vehicle) are critical. Cross-validate findings using orthogonal methods (e.g., fluorescence-based assays) to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

- Answer :

- Step 1 : Synthesize analogs with substitutions at the phenyl ring (e.g., electron-withdrawing/donating groups) or quinoline core (e.g., halogenation).

- Step 2 : Evaluate biological activity (e.g., IC₅₀ values) across analogs to identify key pharmacophores.

- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding affinity.

- Step 4 : Validate hypotheses through mutagenesis studies or crystallographic analysis of target-ligand complexes .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay conditions (pH, temperature) or cell line variability.

- Dose recalibration : Re-test disputed activity ranges using standardized protocols (e.g., NIH/NCATS guidelines).

- Mechanistic deconvolution : Employ knockdown/knockout models to confirm target specificity.

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess reproducibility .

Q. Which computational approaches predict the interaction of this compound with biological targets?

- Answer :

- Molecular Dynamics (MD) Simulations : Model binding stability and conformational changes in targets (e.g., kinases or GPCRs).

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs.

- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen-bond acceptors on the quinoline ring).

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Parameters | Critical Observations |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.5–8.7 ppm (quinoline H), δ 2.1 ppm (acetamide CH₃) |

| HRMS | ESI+, m/z | [M+H]⁺ calculated: 317.1423; observed: 317.1425 |

| X-ray | Resolution: 0.84 Å | Dihedral angle between quinoline and phenyl: 45° |

Table 2 : SAR Trends in Quinoline-Acetamide Derivatives

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 4-Phenyl | 0.45 ± 0.07 | Hydrophobic packing |

| 6-Fluoro | 0.89 ± 0.12 | Halogen bonding |

| 8-Methoxy | >10 | Steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.